molecular formula C17H20N4O3 B6981467 2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid

2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid

Cat. No.: B6981467
M. Wt: 328.4 g/mol
InChI Key: XROXPGRYSSADIA-UHFFFAOYSA-N
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Description

2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining a cyclopentylpyrazole moiety with a pyridinylpropanoic acid backbone, which may contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

2-[(2-cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-16(15-7-10-19-21(15)13-3-1-2-4-13)20-14(17(23)24)11-12-5-8-18-9-6-12/h5-10,13-14H,1-4,11H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROXPGRYSSADIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C(=O)NC(CC3=CC=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps:

    Formation of the Cyclopentylpyrazole Core: This step often starts with the cyclization of a suitable precursor, such as a cyclopentanone derivative, with hydrazine to form the pyrazole ring.

    Introduction of the Carbonyl Group: The pyrazole ring is then functionalized with a carbonyl group, typically through acylation reactions using reagents like acyl chlorides or anhydrides.

    Coupling with Pyridinylpropanoic Acid: The final step involves coupling the cyclopentylpyrazole derivative with a pyridinylpropanoic acid derivative. This can be achieved through amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Green Chemistry: Adopting environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid exerts its effects depends on its interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.

    DNA/RNA Binding: Intercalating into nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a pyridinyl group.

    2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylbutanoic acid: Similar structure but with a butanoic acid backbone.

Uniqueness

2-[(2-Cyclopentylpyrazole-3-carbonyl)amino]-3-pyridin-4-ylpropanoic acid is unique due to its specific combination of a cyclopentylpyrazole moiety and a pyridinylpropanoic acid backbone, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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